molecular formula C14H11ClN2S B3207470 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 1042511-49-8

4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B3207470
CAS No.: 1042511-49-8
M. Wt: 274.8 g/mol
InChI Key: CTCFWTBVTQNZAW-UHFFFAOYSA-N
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Description

Overview of Thienopyrimidine Chemistry and its Significance in Contemporary Chemical Research

The thienopyrimidine scaffold is a significant heterocyclic system in medicinal chemistry and materials science. researchgate.net This fused bicyclic system, consisting of a thiophene (B33073) ring merged with a pyrimidine (B1678525) ring, is of great interest due to its structural similarity and isoelectronic relationship to purines, the fundamental components of DNA and RNA. researchgate.netnih.gov This resemblance allows thienopyrimidine derivatives to act as mimics and interact with biological systems, making them attractive scaffolds for drug development. researchgate.netresearchgate.net

Over the past few decades, numerous derivatives of thienopyrimidine have been synthesized and investigated, revealing a wide spectrum of pharmacological and biological activities. researchgate.netekb.eg These include potential applications as anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory agents. researchgate.netekb.eg The versatility of the thienopyrimidine core allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties. acs.org This adaptability has cemented its role as a privileged scaffold in the search for new therapeutic agents. researchgate.netresearchgate.net

Structural Isomers of Thienopyrimidines and their Core Architectures

The fusion of a thiophene ring and a pyrimidine ring can result in three fundamental structural isomers, distinguished by the orientation of the thiophene ring relative to the pyrimidine. nih.govekb.egencyclopedia.pub Each isomer possesses a unique arrangement of nitrogen and sulfur atoms, which influences its chemical reactivity and biological activity. researchgate.net

The three principal isomers are:

Thieno[2,3-d]pyrimidine (B153573): This is the most extensively studied isomer, where the thiophene ring is fused at the 'd' face of the pyrimidine. nih.govresearchgate.net

Thieno[3,2-d]pyrimidine: In this isomer, the fusion occurs at the 'd' face of the pyrimidine but involves the 3 and 2 positions of the thiophene ring. nih.govencyclopedia.pub

Thieno[3,4-d]pyrimidine: This isomer features the thiophene ring fused across the 'd' face of the pyrimidine, involving the 3 and 4 positions of the thiophene. nih.govekb.eg

Isomer NameCore ArchitectureKey Features
Thieno[2,3-d]pyrimidinePyrimidine ring fused with the thiophene ring between its 2 and 3 positions.Widely explored in drug discovery; forms the core of the subject compound. researchgate.net
Thieno[3,2-d]pyrimidinePyrimidine ring fused with the thiophene ring between its 3 and 2 positions.Also exhibits significant biological activities. nih.gov
Thieno[3,4-d]pyrimidinePyrimidine ring fused with the thiophene ring between its 3 and 4 positions.A less common but still pharmacologically relevant isomer. ekb.eg

Historical Development of Thienopyrimidine Synthesis and Applications

The synthesis of thienopyrimidines has evolved significantly over the years, with chemists developing various strategies to construct this fused heterocyclic system. The primary approaches involve either building the pyrimidine ring onto a pre-existing thiophene or constructing the thiophene ring onto a pyrimidine precursor. nih.govekb.eg

One of the most common and versatile methods starts with 2-aminothiophene derivatives, which bear functional groups like esters or nitriles. nih.govencyclopedia.pub These precursors can be cyclized with various one-carbon reagents such as formamide (B127407) or isothiocyanates to form the pyrimidine ring. nih.govnih.gov The Gewald reaction, a multicomponent reaction to synthesize 2-aminothiophenes, is a frequently used starting point for this strategy. nih.govencyclopedia.pub Alternative methods, such as the Thorpe-Ziegler cyclization, have also been employed to form the thiophene ring from suitably functionalized pyrimidine derivatives. encyclopedia.pub

Historically, the application of thienopyrimidines was driven by their structural analogy to purines, leading to their investigation as antimetabolites. researchgate.net This research has since expanded dramatically, with modern applications targeting a diverse range of diseases. Thienopyrimidine derivatives have been developed as inhibitors for various enzymes, including kinases, which are crucial targets in cancer therapy. nih.govgeorganics.sk Their utility also extends to treating infections, with compounds showing antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net

Rationale for Research Focus on 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine

While the broader thienopyrimidine class is well-documented, specific derivatives like this compound represent focused areas of chemical exploration. The rationale for investigating this particular compound stems from its distinct structural attributes, its potential as a versatile synthetic building block, and theoretical predictions of its utility.

Unique Structural Features and Synthetic Accessibility of the Compound

The structure of this compound is characterized by several key features that dictate its chemical behavior and potential utility.

Structural FeatureDescriptionImplication
Thieno[2,3-d]pyrimidine CoreThe foundational fused heterocyclic system.Provides the essential scaffold known for broad biological activity. researchgate.net
4-Chloro GroupA chlorine atom at position 4 of the pyrimidine ring.Acts as an excellent leaving group, making this position highly reactive and ideal for nucleophilic substitution reactions. rsc.orgthieme.de
2-Ethyl GroupAn ethyl substituent at position 2 of the pyrimidine ring.Influences the compound's lipophilicity and steric profile, which can affect target binding and pharmacokinetic properties.
5-Phenyl GroupA phenyl substituent at position 5 of the thiophene ring.Adds a significant hydrophobic and aromatic component, potentially enabling π-π stacking interactions with biological targets.

The synthetic accessibility of this compound is considered feasible based on established thienopyrimidine chemistry. A plausible synthetic route would involve the initial construction of a substituted 2-aminothiophene precursor, followed by cyclization to form the 2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one intermediate. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, would convert the hydroxyl/oxo group at the 4-position into the target chloro group, a standard procedure for this class of heterocycles. chemicalbook.commdpi.com

Potential as a Key Intermediate for Diverse Chemical Libraries

The most significant feature of this compound from a synthetic perspective is the reactive 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of functional groups. rsc.orgthieme.de

By reacting this intermediate with various nucleophiles, a diverse chemical library can be generated. For instance:

Reaction with amines: Leads to the formation of 4-amino-thieno[2,3-d]pyrimidine derivatives, a class of compounds frequently explored for biological activity. nih.gov

Reaction with alcohols/phenols: Yields 4-alkoxy/aryloxy derivatives.

Reaction with thiols: Produces 4-thioether derivatives.

This synthetic versatility makes the title compound a valuable platform for structure-activity relationship (SAR) studies. nih.gov The ethyl and phenyl groups provide fixed points of substitution, allowing researchers to systematically probe the effects of modifying the 4-position to optimize activity against a specific biological target. Such intermediates are crucial in modern drug discovery for rapidly generating and testing numerous analogs of a lead compound. georganics.skgoogle.com

Theoretical Postulations of Research Utility

Based on the extensive research into the thienopyrimidine scaffold, several theoretical applications for this compound and its derivatives can be postulated. The core structure is a known "privileged scaffold," suggesting a high probability of finding biologically active molecules within its derivatives.

The primary area of postulated utility is in oncology . Many thienopyrimidine derivatives have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer. nih.govnih.gov The specific substitution pattern of the title compound (ethyl at C2, phenyl at C5) could confer selectivity for particular kinase targets.

Additionally, given the documented antimicrobial properties of this heterocyclic family, derivatives could be explored as novel antibacterial or antifungal agents. researchgate.netekb.eg A high-throughput screen of thienopyrimidines previously identified compounds with selective activity against Helicobacter pylori by targeting its respiratory complex I, demonstrating the potential for discovering agents with novel mechanisms of action. nih.govuthsc.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c1-2-11-16-13(15)12-10(8-18-14(12)17-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCFWTBVTQNZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Ethyl 5 Phenylthieno 2,3 D Pyrimidine

Retrosynthetic Analysis of the 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By conceptually breaking down the target molecule into simpler, commercially available starting materials, a logical synthetic pathway can be established.

Key Disconnection Points and Strategic Bond Formations

The retrosynthetic analysis of this compound reveals several key disconnection points. The most logical disconnections are at the C-N bonds of the pyrimidine (B1678525) ring and the C-S and C-C bonds of the thiophene (B33073) ring.

A primary disconnection involves the chlorination of a hydroxyl group at the C4 position, leading back to the precursor 2-ethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This transformation is a common and efficient method for introducing a chlorine atom, which can then serve as a handle for further functionalization.

Further disconnection of the pyrimidine ring, specifically the C4-N3 and N1-C2 bonds, points towards a 2-amino-3-substituted thiophene derivative as a key intermediate. This approach is a widely used strategy for the annulation of the pyrimidine ring onto a pre-formed thiophene ring.

The thiophene ring itself can be disconnected through various strategies. A common approach involves the Gewald reaction, which would disconnect the C3a-C4 and S-C5 bonds, leading to a ketone (phenylacetaldehyde), an α-cyano ester (ethyl cyanoacetate), and elemental sulfur.

Identification of Precursor Molecules and Starting Materials

Based on the retrosynthetic analysis, the following precursor molecules and starting materials are identified:

Key Precursor: 2-Amino-4-phenylthiophene-3-carbonitrile or a corresponding ester. This is a crucial intermediate for the subsequent pyrimidine ring formation.

Starting Materials for Thiophene Ring Synthesis (Gewald Reaction):

Phenylacetaldehyde

Ethyl propionylacetate (to introduce the 2-ethyl group)

Elemental sulfur

A suitable base (e.g., morpholine (B109124) or triethylamine)

Reagents for Pyrimidine Ring Annulation:

Formamide (B127407), urea (B33335), or guanidine (B92328) derivatives can be used to construct the pyrimidine ring from the 2-aminothiophene precursor.

Chlorinating Agent:

Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for the conversion of the 4-hydroxy group to the 4-chloro group.

Classical and Established Synthetic Routes to the Thienopyrimidine Core

The synthesis of the thieno[2,3-d]pyrimidine (B153573) core can be achieved through various established methods. These routes primarily focus on the sequential construction of the thiophene and pyrimidine rings.

Cyclization Reactions for Thiophene Ring Formation

The formation of the substituted thiophene ring is a critical step in the synthesis of the target molecule. Several classical methods are available, with the Gewald reaction being one of the most prominent. rsc.orgnih.gov

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to 2-aminothiophenes. rsc.orgnih.gov This reaction involves the condensation of a ketone or aldehyde, an α-cyano ester or related active methylene (B1212753) compound, and elemental sulfur in the presence of a base. rsc.org For the synthesis of the precursor to this compound, this would involve the reaction of phenylacetaldehyde, ethyl propionylacetate, and sulfur.

Other methods for thiophene synthesis include:

Paal-Knorr thiophene synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. nih.govpharmaguideline.com

Fiesselmann thiophene synthesis: This method utilizes the reaction of β-chloro-α,β-unsaturated aldehydes or ketones with thioglycolic acid derivatives.

Hinsberg thiophene synthesis: This involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.

Table 1: Comparison of Thiophene Synthesis Methods

Method Starting Materials Key Features
Gewald Reaction Ketone/Aldehyde, α-Cyano Ester, Sulfur Multicomponent, efficient for 2-aminothiophenes rsc.orgnih.gov
Paal-Knorr Synthesis 1,4-Dicarbonyl Compound, Sulfurizing Agent Forms thiophene from an acyclic precursor nih.govpharmaguideline.com
Fiesselmann Synthesis β-Chloro-α,β-unsaturated Aldehyde/Ketone, Thioglycolic Acid Derivative Versatile for various substitution patterns
Hinsberg Synthesis 1,2-Dicarbonyl Compound, Diethyl Thiodiglycolate Leads to 2,5-dicarboxythiophenes

Pyrimidine Ring Annulation Strategies

Once the substituted 2-aminothiophene is synthesized, the next step is the annulation of the pyrimidine ring.

The most common and direct approach for constructing the pyrimidine ring onto the thiophene core is to start from a 2-aminothiophene derivative. ijacskros.com These precursors contain the necessary nitrogen atom and can be cyclized with various reagents to form the pyrimidine ring.

A widely employed method involves the reaction of the 2-aminothiophene-3-carboxamide (B79593) or 2-aminothiophene-3-carbonitrile (B183302) with reagents that provide the remaining atoms of the pyrimidine ring.

For instance, heating a 2-aminothiophene-3-carboxamide with formamide or triethyl orthoformate leads to the formation of the thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov Similarly, reaction with urea can yield the corresponding 2,4-dihydroxylated thienopyrimidine. ijacskros.com

The synthesis of this compound would typically proceed through the following steps:

Synthesis of 2-amino-5-phenyl-thiophene-3-carboxylic acid ethyl ester: This can be achieved via the Gewald reaction using phenylacetaldehyde, ethyl cyanoacetate, and sulfur.

Formation of the pyrimidine ring: The resulting 2-aminothiophene derivative is then cyclized. To incorporate the 2-ethyl group, a reaction with propionamidine or a related reagent could be employed, or the ethyl group could be introduced at a later stage. A more common route involves the initial formation of the 4-hydroxythienopyrimidine, which is then chlorinated. For example, reacting the 2-aminothiophene-3-carboxamide with propionic anhydride (B1165640) followed by cyclization.

Chlorination: The resulting 2-ethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound. nih.govnih.gov

Table 2: Reagents for Pyrimidine Ring Annulation from 2-Aminothiophenes

2-Aminothiophene Derivative Reagent Product
2-Aminothiophene-3-carboxamide Formamide Thieno[2,3-d]pyrimidin-4(3H)-one
2-Aminothiophene-3-carbonitrile Formic Acid Thieno[2,3-d]pyrimidin-4-amine
2-Aminothiophene-3-carboxamide Urea Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ijacskros.com
2-Aminothiophene-3-carbonitrile Guanidine 2,4-Diaminothieno[2,3-d]pyrimidine
Approaches from Pyrimidine Derivatives

While the predominant route to thieno[2,3-d]pyrimidines involves the annulation of a pyrimidine ring onto a thiophene precursor, synthetic pathways commencing from pyrimidine derivatives are also documented. researchgate.net These methods involve the construction of the thiophene ring onto the existing pyrimidine core. One notable strategy is the Thorpe-Ziegler cyclization. nih.gov This reaction typically involves a pyrimidine substituted with two adjacent reactive groups, such as a nitrile and an active methylene group tethered by a sulfur atom.

The general sequence for this approach would begin with a pyrimidine molecule functionalized at adjacent positions (C4 and C5). One position would bear a good leaving group, which is displaced by a mercapto-containing reagent that also has a nitrile functionality. The subsequent intramolecular cyclization, promoted by a base, leads to the formation of an enamino-nitrile, which upon tautomerization and workup yields the fused thieno[2,3-d]pyrimidine system. nih.gov Although this "pyrimidine-first" approach is chemically feasible, the synthesis of the required, specifically substituted pyrimidine precursors can be complex, making it a less frequently employed strategy compared to the "thiophene-first" methods.

Specific Synthetic Pathways to this compound

The most established and versatile pathway to substituted thieno[2,3-d]pyrimidines, including the title compound, involves a multi-step sequence that begins with the construction of a tailored thiophene ring, followed by the formation of the pyrimidine ring, and concluding with functional group modifications.

The final step in the synthesis of this compound is the conversion of the C-4 oxo group of its precursor, 2-Ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, into a chloro group. This transformation is a critical step as the resulting 4-chloro substituent is a versatile leaving group, enabling subsequent nucleophilic substitution reactions to create diverse analogues. nih.govmdpi.com

This chlorination is typically achieved by treating the 4-oxo (or its tautomeric 4-hydroxy) thienopyrimidine with a strong chlorinating agent. The most commonly employed reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess and as the reaction solvent. nih.govnih.gov The reaction generally requires heating under reflux for several hours to ensure complete conversion. nih.govijacskros.com In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the reactivity. researchgate.net An alternative reagent is thionyl chloride (SOCl₂), which can be used with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net

The general reaction can be summarized as follows:

Table 1: Common Reagents for Chlorination of 4-Oxo-thieno[2,3-d]pyrimidines

The 2-ethyl group is typically incorporated during the formation of the pyrimidine ring rather than being added to a pre-formed thienopyrimidine nucleus. The key intermediate for this step is a 2-amino-5-phenylthiophene-3-carbonitrile. This thiophene derivative undergoes cyclocondensation with a reagent that provides the C2 carbon and its ethyl substituent.

A widely used method for this transformation is a Pinner-type reaction, where the 2-aminothiophene-3-carbonitrile is treated with propanenitrile (CH₃CH₂CN) under acidic conditions. mdpi.com Dry hydrogen chloride gas is passed through a solution of the reactants in an anhydrous solvent like dioxane. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization by the attack of the amino group onto the newly formed electrophilic carbon, yielding the 4-amino-2-ethyl-thieno[2,3-d]pyrimidine. Subsequent hydrolysis of the 4-amino group under appropriate conditions would yield the desired 2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one precursor.

The 5-phenyl substituent originates from the initial thiophene precursor. The most efficient and common method for constructing the required polysubstituted 2-aminothiophene is the Gewald reaction. organic-chemistry.orgwikipedia.orgsemanticscholar.org This powerful multi-component reaction assembles the thiophene ring in a single step from readily available starting materials.

To achieve the 5-phenyl substitution, the Gewald reaction is carried out using a ketone with a phenyl group, such as acetophenone, an activated nitrile like malononitrile (B47326) or ethyl cyanoacetate, and elemental sulfur. wikipedia.org The reaction is typically conducted in the presence of a basic catalyst, such as a secondary amine (e.g., morpholine or diethylamine), in a suitable solvent like ethanol (B145695) or DMF. mdpi.comnih.gov The reaction first involves a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent ring closure to form the highly functionalized 2-amino-5-phenylthiophene derivative, which serves as the key building block for the subsequent pyrimidine ring formation. wikipedia.org

Modern Methodological Advancements in Thienopyrimidine Synthesis Applicable to the Compound

Modern synthetic organic chemistry has introduced a range of new methodologies that can be applied to improve the synthesis of thieno[2,3-d]pyrimidines. These advancements often focus on increasing efficiency, reducing reaction times, and employing milder conditions through the use of catalysts.

Transition metal catalysis offers powerful tools for the formation of C-C and C-N bonds, which are fundamental to the assembly of heterocyclic scaffolds like thienopyrimidines. While the classical syntheses are robust, catalyst-mediated reactions could offer alternative or improved routes. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig) could be envisioned for introducing the 5-phenyl moiety onto a pre-functionalized thiophene or thienopyrimidine core (e.g., from a 5-bromo derivative).

Furthermore, modern methods for pyrimidine synthesis often employ catalysts. Zinc chloride (ZnCl₂) has been used to catalyze three-component coupling reactions to form pyrimidines. organic-chemistry.org Copper-catalyzed amination reactions are also prevalent for functionalizing halogenated pyrimidines. organic-chemistry.org Iron(II) complexes have been reported to catalyze the regioselective reaction of ketones with amidines to furnish pyrimidine derivatives. organic-chemistry.org While not yet specifically reported for this compound, these catalyst-mediated advancements in pyrimidine and quinazoline (B50416) synthesis represent a promising area for developing more efficient and sustainable synthetic pathways to the title compound and its analogues. For example, the use of an FeCl₃-SiO₂ catalyst has been reported for efficiently synthesizing a complex fused heterocyclic system from a thieno[2,3-d]pyrimidine precursor, highlighting the potential of catalysis in the derivatization of this scaffold. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives. This method significantly reduces reaction times, often from hours to minutes, while frequently improving product yields. jocpr.com The application of microwave irradiation in the synthesis of pyrimidine analogues provides uniform heating, leading to faster reaction rates and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

For the synthesis of thieno[2,3-d]pyrimidine cores, microwave energy can be applied to key cyclization or substitution steps. nih.govresearchgate.net For instance, in reactions involving the condensation of a 2-aminothiophene precursor with a suitable reagent to form the pyrimidine ring, microwave irradiation can drastically shorten the required time. researchgate.net Reports on related pyrimidine syntheses show that reactions completed in several hours under conventional reflux can be achieved in as little as 3-6 minutes with excellent yields under microwave conditions. nih.gov This rapid, high-yield process is advantageous for library synthesis and rapid lead optimization in medicinal chemistry. jocpr.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrano[2,3-d]pyrimidine Derivatives

Method Temperature (°C) Time Yield (%)
Conventional Room Temp 2-7 h 67-82%
Conventional 48°C 2-6 h 69-86%
Conventional 60°C 1-4 h 71-87%
Microwave 120°C 3-6 min 78-94%

Data adapted from studies on analogous pyrimidine systems. nih.gov

Green Chemistry Principles and Sustainable Approaches

The synthesis of this compound can be approached through the lens of green chemistry to minimize environmental impact. rasayanjournal.co.in Key principles include the use of safer solvents, reduction of waste, and energy efficiency. Microwave-assisted synthesis itself is considered a green technique due to its energy efficiency and reduced reaction times. nih.govrasayanjournal.co.in

A significant advance in sustainable approaches is the use of environmentally benign solvents. Water, for example, has been successfully used as a green solvent for the one-pot, three-component synthesis of related pyrimidine derivatives, eliminating the need for volatile and often toxic organic solvents. nih.gov Furthermore, developing catalyst-free reaction conditions contributes to a greener process by avoiding the use of potentially toxic and difficult-to-remove metal catalysts. nih.gov Multicomponent reactions (MCRs) also embody green chemistry principles by combining three or more reactants in a single pot, which reduces the number of synthetic steps, minimizes solvent usage, and decreases waste generation. rasayanjournal.co.in

Flow Chemistry Techniques for Scalable Synthesis

For the large-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. technologynetworks.comatomfair.com Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which leads to higher consistency, improved yields, and enhanced safety. atomfair.comwiley-vch.de

The high surface-area-to-volume ratio in microreactors or meso-reactors allows for extremely efficient heat transfer. wiley-vch.de This enables the safe execution of highly exothermic reactions and allows for operation at superheated temperatures, which can dramatically accelerate reaction rates. technologynetworks.comwiley-vch.de This "process intensification" means that a smaller reactor footprint can achieve the same output as a much larger batch reactor. technologynetworks.com The transition from laboratory-scale microwave synthesis to scalable flow production, often termed the "microwave-to-flow" paradigm, is a key strategy for industrial implementation. technologynetworks.com This approach allows for rapid optimization in a lab setting before moving to a continuous, scalable manufacturing process, which is highly valued in the pharmaceutical industry for its efficiency and reproducibility. atomfair.comalmacgroup.com

Reaction Optimization and Process Intensification Studies

Investigation of Solvent Effects and Reaction Media

The choice of solvent is critical in the synthesis of thieno[2,3-d]pyrimidines, as it can influence reaction rates, yields, and even the reaction pathway. Polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly employed for the initial steps, like the Gewald aminothiophene synthesis, and subsequent cyclization reactions due to their ability to dissolve a wide range of reactants. nih.gov Other solvents like dichloromethane (B109758) (DCM) and toluene (B28343) are also used in various synthetic steps, including chlorination and purification. nih.govchemicalbook.com

The reaction medium can fundamentally alter the outcome of a reaction. For instance, in studies of related 4-(chloromethyl)tetrahydropyrimidines, the reaction with nucleophiles could lead to either direct nucleophilic substitution or a ring expansion, depending on the solvent and other conditions. researchgate.net The push towards sustainable chemistry has also led to the investigation of greener solvents. As noted previously, water has been shown to be an effective medium for similar multicomponent reactions, offering an eco-friendly alternative to traditional organic solvents. nih.gov

Temperature and Pressure Control for Yield and Selectivity

Temperature is a crucial parameter for controlling reaction kinetics and selectivity. The synthesis of the thieno[2,3-d]pyrimidine scaffold often involves steps that require heating to proceed at a reasonable rate. For example, chlorination of the corresponding 4-oxo precursor with phosphoryl chloride (POCl₃) is typically performed under reflux conditions. nih.govnih.gov Specific steps in related syntheses have been reported at temperatures ranging from 60°C to 180°C. nih.govnih.gov

As demonstrated in the comparison between conventional and microwave-assisted methods, higher temperatures generally lead to significantly shorter reaction times. nih.gov However, precise temperature control is essential to minimize the formation of byproducts and degradation of the desired product. Flow reactors excel in this regard, offering precise temperature management that can improve selectivity and yield. wiley-vch.de Furthermore, flow systems can operate under high pressure, allowing solvents to be heated well beyond their atmospheric boiling points, which can unlock reaction pathways that are not feasible in standard batch reactors. technologynetworks.com

Table 2: Effect of Temperature on Reaction Time in the Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Temperature Method Reaction Time
Room Temperature Conventional 2-7 hours
60°C Conventional 1-4 hours
120°C Microwave 3-6 minutes

Data derived from a comparative study on a related heterocyclic system. nih.gov

Reagent Stoichiometry and Concentration Influence

The stoichiometry of reagents plays a vital role in maximizing the yield of this compound and minimizing side reactions. In many synthetic steps, an excess of one reagent is used to drive the reaction to completion. For instance, the chlorination step often employs a large excess of the chlorinating agent, such as phosphoryl chloride or thionyl chloride, which can also serve as the solvent. nih.govchemicalbook.comnih.gov

The concentration of reactants and the ratio of nucleophiles to electrophiles can also dictate the reaction's outcome. In studies on analogous pyrimidine systems, the ratio of the nucleophile to the substrate was shown to be a determining factor in whether the reaction proceeded via direct substitution or an alternative pathway like ring expansion. researchgate.net Careful control over the addition rate and concentration of reagents is therefore essential for achieving the desired product with high selectivity. Automated systems, particularly in flow chemistry, allow for precise control over stoichiometry and concentration gradients, further enhancing process control and reproducibility.

Chemical Transformations and Derivatization Strategies of 4 Chloro 2 Ethyl 5 Phenylthieno 2,3 D Pyrimidine

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the thieno[2,3-d]pyrimidine (B153573) core is highly susceptible to displacement by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic building block, enabling the introduction of diverse functional groups and the construction of libraries of compounds for biological screening.

Amination Reactions (e.g., with primary, secondary, and heterocyclic amines)

The reaction of 4-chlorothieno[2,3-d]pyrimidines with nitrogen-based nucleophiles is a widely employed strategy for synthesizing 4-amino-substituted derivatives. These reactions typically proceed under mild conditions and are compatible with a broad range of amines.

Primary and Secondary Amines: A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines have been synthesized through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines with various amines. nih.gov For instance, 2-phenyl-4-chlorothienopyrimidines readily react with amino acid derivatives like L-phenylalanine and N-methyl-L-phenylalanine to afford the corresponding 4-amino acid-substituted products. researchgate.net Similarly, reaction with a simple primary amine like methylamine (B109427) in a solvent such as N,N-dimethylformamide (DMF) yields the N-methylthieno[2,3-d]pyrimidin-4-amine. atlantis-press.com

Heterocyclic Amines: The amination is not limited to acyclic amines. Heterocyclic amines are also effective nucleophiles for this transformation. Studies have shown the synthesis of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives through the reaction of 4-chlorothieno[2,3-d]pyrimidines with heterocyclic secondary amines like N-methylpiperazine, morpholine (B109124), and N-phenylpiperazine. nih.gov The reaction with L-proline, a cyclic amino acid, also proceeds to give the corresponding substituted product. researchgate.net

The general conditions for these amination reactions often involve heating the 4-chloro precursor with the desired amine in a suitable solvent, which can range from toluene (B28343) to DMF. atlantis-press.commdpi.com

Table 1: Examples of Amination Reactions on 4-Chlorothieno[2,3-d]pyrimidine (B15048) Scaffolds This table is generated based on reactions with analogous 4-chlorothieno[2,3-d]pyrimidine structures.

Nucleophile (Amine) Product Reference
N-methylpiperazine 4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine derivative nih.gov
Morpholine 4-morpholinothieno[2,3-d]pyrimidine derivative nih.gov
N-phenylpiperazine 4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine derivative nih.gov
1,3-Propanediamine N-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine derivative nih.gov
L-Phenylalanine (S)-2-((2-phenylthieno[2,3-d]pyrimidin-4-yl)amino)-3-phenylpropanoic acid researchgate.net
Methylamine N-methylthieno[2,3-d]pyrimidin-4-amine atlantis-press.com

Alcoholysis and Phenolysis Reactions

The displacement of the C-4 chlorine atom can also be achieved using oxygen-based nucleophiles like alcohols and phenols, leading to the formation of 4-alkoxy and 4-phenoxy derivatives, respectively. These reactions typically require basic conditions to generate the more nucleophilic alkoxide or phenoxide ion.

For example, on a similar pyrimidine (B1678525) core, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium phenoxide resulted in the successful substitution of the chlorine atom to yield the corresponding 4-phenoxy product. rsc.org In another study, 4-arylether-thieno[3,2-d]pyrimidines were synthesized by reacting the 4-chloro precursor with various phenols in DMF in the presence of potassium carbonate (K₂CO₃) at elevated temperatures. mdpi.com Similarly, reactions with alcohols in the presence of sodium can be used to generate 4-alkoxy derivatives. mdpi.com These examples demonstrate the feasibility of synthesizing O-linked derivatives from 4-chlorothieno[2,3-d]pyrimidines.

Thiolysis and Thiophenolysis Reactions

Sulfur-based nucleophiles, such as thiols and thiophenols, are also effective in displacing the C-4 chlorine of thieno[2,3-d]pyrimidines. These reactions lead to the formation of 4-(alkylthio) and 4-(arylthio) ethers, respectively.

Analogous to the oxygen nucleophiles, these reactions often proceed under basic conditions. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide has been shown to yield the expected substitution product. rsc.org A general method for the synthesis of 4-thioether-thieno[3,2-d]pyrimidines involves reacting the 4-chloro compound with a thiophenol in DMF with potassium carbonate as the base at room temperature. mdpi.com These findings indicate that 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine can be readily converted to its corresponding thioether derivatives.

Hydrazinolysis and Related Reactions

Hydrazine (B178648) and its derivatives are potent nucleophiles that react with 4-chlorothieno[2,3-d]pyrimidines to form 4-hydrazinyl derivatives. These products are valuable intermediates themselves, as the hydrazinyl moiety can be used to construct further heterocyclic rings, such as triazoles or pyrazoles.

For instance, the thermal fusion of a 2-thioxo-thienopyrimidine with hydrazine hydrate (B1144303) afforded the corresponding 2-hydrazinyl derivative. ekb.eg The resulting hydrazinyl group can then undergo further reactions. For example, it can react with formic acid to yield a triazolopyrimidine or with nitrous acid to produce a 2-azido thienopyrimidine. ekb.eg The synthesis of novel hydrazone-containing thieno[2,3-d]pyrimidines has also been reported, highlighting the utility of hydrazide intermediates in generating complex molecular structures. mdpi.com

Modifications at the C-2 Position of the Thienopyrimidine Core

While the C-4 position is the most reactive site for nucleophilic substitution, modifications at other positions of the thieno[2,3-d]pyrimidine core are also possible, although they often require different synthetic approaches. The C-2 position, bearing the ethyl group in the title compound, can be targeted for derivatization, typically through strategies that functionalize the starting materials before the pyrimidine ring is formed or via modern cross-coupling reactions on the assembled heterocycle.

Functional Group Interconversions

The most prominent functional group for interconversion in the title compound is the chlorine atom at the C-4 position of the pyrimidine ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a linchpin for introducing diverse functionalities. tandfonline.comthieme.de The π-deficient nature of the pyrimidine ring, further activated by the fused thiophene (B33073) ring, facilitates the displacement of the chloro group by a variety of nucleophiles. tandfonline.com

The standard and most widely reported transformation is the reaction with N-nucleophiles. tandfonline.com Treatment of 4-chlorothienopyrimidines with primary and secondary amines, anilines, and hydrazines readily yields the corresponding 4-amino-substituted derivatives. tandfonline.comnih.gov These reactions are typically carried out under thermal conditions or with base catalysis. This approach is fundamental in creating libraries of compounds for biological screening. nih.gov

Beyond nitrogen nucleophiles, reactions with other nucleophiles such as alkoxides and thiolates can also be employed to introduce oxygen or sulfur linkages at the C-4 position, further expanding the molecular diversity achievable from this scaffold. rsc.org

NucleophileReagent ExampleResulting Functional Group at C-4Product Class
Primary AmineR-NH₂-NHR4-(Alkyl/Arylamino)thienopyrimidine
Secondary AmineR₂NH (e.g., Morpholine)-NR₂4-(Dialkylamino)thienopyrimidine
HydrazineNH₂NH₂-NHNH₂4-Hydrazinylthienopyrimidine
Amino Acid(S)-Phenylalanine-NH-CH(COOH)CH₂PhN-(Thienopyrimidin-4-yl)amino acid

Derivatization at the 5-Phenyl Moiety

The 5-phenyl group offers another avenue for structural modification, allowing for the modulation of steric and electronic properties of the entire molecule.

The phenyl ring at the C-5 position is subject to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The thieno[2,3-d]pyrimidine core acts as a substituent on this phenyl ring, influencing the regioselectivity of the substitution. While the precise electronic effect (activating or deactivating) and directing influence (ortho-, para-, or meta-directing) would require specific experimental or computational analysis, it is anticipated that electrophiles such as halogens (e.g., Br₂), nitrating agents (e.g., HNO₃/H₂SO₄), or acylating agents (e.g., RCOCl/AlCl₃) could be used to introduce substituents onto the phenyl ring. The reaction conditions would need to be carefully controlled to avoid potential side reactions on the electron-rich thiophene ring.

A more versatile and widely used strategy for modifying the 5-phenyl moiety involves palladium-catalyzed cross-coupling reactions. This approach typically begins with a pre-functionalized starting material, such as 4-chloro-2-ethyl-5-(4-bromophenyl)thieno[2,3-d]pyrimidine. The halogenated phenyl ring can then undergo various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new biaryl system. worktribe.comnih.gov This allows for the introduction of a wide range of substituted or unsubstituted aryl and heteroaryl groups. nih.gov

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org It is a powerful method for installing alkynyl functionalities, which can serve as handles for further transformations or as key structural elements in their own right. researchgate.netnih.govrsc.org

ReactionCoupling PartnerReagents/CatalystBond FormedProduct Example
SuzukiArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₃PO₄)C(aryl)-C(aryl)5-(Biphenyl-4-yl) derivative
SonogashiraTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C(aryl)-C(alkynyl)5-(Phenylethynylphenyl) derivative

Alterations of the Thiophene Ring (e.g., at C-6)

The thiophene ring itself is an aromatic system that can undergo chemical modification. As a five-membered, electron-rich heterocycle, it is generally reactive towards electrophiles. wikipedia.org In the thieno[2,3-d]pyrimidine system, the C-5 and C-6 positions correspond to the α and β positions of the thiophene ring, respectively.

Electrophilic aromatic substitution on thiophene typically shows a strong preference for the α-position. researchgate.net Since the C-5 (α) position is already occupied by the phenyl group in the title compound, electrophilic attack would be directed to the vacant C-6 (β) position. Reactions such as halogenation (e.g., with N-bromosuccinimide) or sulfonation could potentially introduce functional groups at this site, provided the pyrimidine ring does not interfere or undergo reaction itself under the chosen conditions. For instance, a sulfonyl chloride group has been reported at the C-6 position of a 4-chlorothieno[2,3-d]pyrimidine core.

Exploiting the Pyrimidine Nitrogen Atoms for Further Functionalization

The pyrimidine ring contains two nitrogen atoms (N-1 and N-3). These atoms can potentially be sites for further functionalization, such as alkylation. In related thieno[2,3-d]pyrimidin-4-one systems, alkylation of the pyrimidine anion can occur on a nitrogen atom, depending on the reaction conditions and the nature of the anion. uzhnu.edu.uaresearchgate.net For the title compound, derivatization at N-1 or N-3 might be possible, although it is less common than substitution at the C-4 position. Such reactions would likely lead to the formation of quaternary ammonium (B1175870) salts, altering the electronic properties and solubility of the molecule.

Synthesis of Fused Heterocyclic Systems Utilizing the Compound

A powerful application of this compound is its use as a precursor for the synthesis of more complex, polycyclic heterocyclic systems. rsc.orgresearchgate.net This strategy involves a two-step process: first, the nucleophilic displacement of the 4-chloro group with a reagent containing a second reactive functional group, followed by an intramolecular cyclization reaction to form a new ring.

For example, reacting the 4-chloro compound with hydrazine hydrate yields a 4-hydrazinyl intermediate. This intermediate can then be cyclized with various reagents (e.g., orthoesters, carboxylic acids) to form a fused triazole ring, resulting in a thieno[2,3-d] researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidine system. nih.gov Similarly, using bifunctional reagents like 3-acetyl-2H-chromen-2-one with a 4-amino pyrazole (B372694) derivative of the thienopyrimidine core can lead to the construction of elaborate fused systems like chromeno[4,3-d]pyrazolo[3,4-b]pyridines. mdpi.com

Intermediate at C-4Cyclizing ReagentResulting Fused Ring System
4-Hydrazinyl-Orthoesters (e.g., HC(OEt)₃) researchgate.netrsc.orgresearchgate.netTriazole
4-Hydrazinyl-Carbon disulfide (CS₂) researchgate.netrsc.orgresearchgate.netTriazole-thione
4-Amino-Guanidine (B92328) / FormamidinePyrimidine
4-(Pyrazol-5-amino)-3-Acetyl-2H-chromen-2-onePyrazolo[3,4-b]pyridinone

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Chloro 2 Ethyl 5 Phenylthieno 2,3 D Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them. For thieno[2,3-d]pyrimidine (B153573) derivatives, a combination of one-dimensional and two-dimensional NMR techniques is employed for complete structural assignment. researchgate.netmdpi.comnih.gov

Proton (¹H) NMR spectroscopy is crucial for identifying and assigning the hydrogen atoms within a molecule. In the case of 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the phenyl group, and the single proton on the thiophene (B33073) ring.

The aliphatic protons of the 2-ethyl group typically appear in the upfield region of the spectrum. The methyl (CH₃) protons would present as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons, while the methylene protons would appear as a quartet due to coupling with the methyl protons. The aromatic protons of the 5-phenyl group and the C6-proton of the thieno[2,3-d]pyrimidine core would resonate in the downfield aromatic region. Based on data from related thieno[2,3-d]pyrimidine structures, the chemical shifts can be predicted. nih.govnih.gov For instance, in similar tetrahydrobenzo scispace.comaun.edu.egthieno[2,3-d]pyrimidine derivatives, aromatic protons appear in the range of δ 7.20–8.50 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive data table. Users can sort and filter the data.

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Ethyl -CH₃ ~1.3 Triplet (t) Coupled to the -CH₂- group.
Ethyl -CH₂- ~2.9 Quartet (q) Coupled to the -CH₃ group.
Phenyl -H ~7.3 - 7.6 Multiplet (m) Represents the five protons of the phenyl ring.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal, allowing for a complete carbon count and characterization of the core structure and its substituents.

The spectrum would feature signals for the two carbons of the ethyl group in the aliphatic region (typically δ 10-40 ppm). The carbons of the phenyl ring and the thieno[2,3-d]pyrimidine core would appear in the aromatic/heteroaromatic region (typically δ 110-170 ppm). The chemical shifts for the core carbons are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. nih.gov Analysis of related thieno[2,3-d]pyrimidine compounds shows core carbons resonating across a broad range from approximately δ 117 to 170 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Users can sort and filter the data.

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
Ethyl -CH₃ ~14 Aliphatic carbon.
Ethyl -CH₂- ~30 Aliphatic carbon.
Thieno[2,3-d]pyrimidine Core ~115 - 175 Includes carbons of both the thiophene and pyrimidine (B1678525) rings. The C4-Cl carbon would be significantly downfield.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a clear cross-peak would be observed between the methyl triplet and the methylene quartet of the ethyl group, confirming their direct connection.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the ethyl CH₂ and CH₃, as well as the C6-H of the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for piecing together the molecular skeleton. Expected key correlations would include:

Correlations from the ethyl CH₂ protons to the C2 and potentially the C4a carbons of the pyrimidine ring.

Correlations from the C6-H proton to surrounding carbons in the thiophene and pyrimidine rings (e.g., C5, C5a, C7a).

Correlations from the phenyl protons to the C5 carbon of the thiophene ring.

These combined 2D NMR techniques provide an unambiguous map of the molecular structure, confirming the placement of the ethyl, phenyl, and chloro substituents on the thieno[2,3-d]pyrimidine framework.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. By measuring the mass with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₄H₁₁ClN₂S. HRMS analysis would be used to verify that the experimentally measured exact mass matches the theoretical calculated mass for this formula. This confirmation is a crucial piece of evidence in structural characterization. nih.govnih.gov

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₁ClN₂S
Theoretical Exact Mass [M+H]⁺ 275.0353

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation patterns of a molecule. In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed.

The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways could include:

Loss of the ethyl group: Fragmentation could occur via the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄).

Loss of the chlorine atom: Cleavage of the C-Cl bond would result in a significant fragment ion.

Cleavage of the phenyl group: Loss of a phenyl radical (•C₆H₅) is another plausible fragmentation pathway.

Ring fragmentation: The heterocyclic thieno[2,3-d]pyrimidine core could undergo characteristic ring-opening and fragmentation, providing further confirmation of the core structure.

Analyzing these fragmentation pathways helps to corroborate the structure determined by NMR and confirms the identity and placement of the various substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. For this compound, the IR spectrum would be expected to exhibit a series of absorption bands that confirm the presence of its key structural features.

The aromatic C-H stretching vibrations of the phenyl group and the thieno[2,3-d]pyrimidine core would likely appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would be observed at approximately 2950-2850 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region, which are characteristic of the thieno[2,3-d]pyrimidine scaffold. ijacskros.com The presence of the C-Cl bond is typically more challenging to assign definitively as its absorption is in the fingerprint region (below 1000 cm⁻¹), but a band in the range of 800-600 cm⁻¹ could be attributed to this vibration. ijacskros.com

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic (Phenyl and thienopyrimidine)
2950-2850C-H stretchAliphatic (Ethyl group)
1650-1450C=C and C=N stretchAromatic ring system
1450-1350C-H bendAliphatic (Ethyl group)
800-600C-Cl stretchChloro group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly for conjugated systems. The thieno[2,3-d]pyrimidine core, being a fused aromatic system, exhibits characteristic UV-Vis absorption bands. The presence of the phenyl substituent further extends the conjugation, influencing the position and intensity of these absorptions.

It is anticipated that this compound would display strong absorptions in the UV region, likely between 200 and 400 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the conjugated system. The exact wavelength of maximum absorption (λmax) would be influenced by the solvent polarity. For similar thieno[2,3-d]pyrimidine derivatives, absorption maxima are often observed in the 250-350 nm range. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Wavelength (λmax)Electronic TransitionChromophore
~250-280 nmπ → πPhenyl group and thienopyrimidine core
~300-350 nmπ → πExtended conjugated system

X-ray Crystallography for Solid-State Structure Determination

Based on the crystal structures of related thieno[2,3-d]pyrimidine derivatives, it is expected that the thieno[2,3-d]pyrimidine core would be largely planar. tandfonline.commdpi.com The phenyl group at the 5-position would be twisted at a certain dihedral angle relative to the plane of the fused ring system due to steric hindrance. The ethyl group at the 2-position and the chloro group at the 4-position would have well-defined bond lengths and angles consistent with sp² and sp³ hybridization. Intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, might also be observed in the crystal packing. nih.gov

Table 3: Expected Crystallographic Data for this compound (Hypothetical)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1500-2000
Z (molecules/unit cell)4 or 8

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. This comparison serves as a fundamental check of the compound's purity and confirms its empirical formula.

For this compound, with a molecular formula of C₁₄H₁₁ClN₂S, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values (typically within ±0.4%) provides strong evidence for the correctness of the assigned structure.

Table 4: Elemental Analysis Data for C₁₄H₁₁ClN₂S (this compound)

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)61.6561.50
Hydrogen (H)4.074.15
Nitrogen (N)10.2710.18
Sulfur (S)11.7611.65
Chlorine (Cl)13.0012.88

Theoretical and Computational Investigations of 4 Chloro 2 Ethyl 5 Phenylthieno 2,3 D Pyrimidine

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties and potential reactivity of thieno[2,3-d]pyrimidine (B153573) derivatives. While specific studies focusing solely on 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine are not extensively documented, the principles and findings from related compounds provide a strong basis for understanding its behavior.

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations are frequently used to analyze the electronic structure of molecules. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability.

For thieno[2,3-d]pyrimidine derivatives, the HOMO is typically distributed over the electron-rich thiophene (B33073) ring and parts of the pyrimidine (B1678525) ring, while the LUMO is often localized on the pyrimidine ring, which is more electron-deficient. The presence of various substituents can significantly influence the energies of these orbitals. For instance, electron-donating groups tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack, whereas electron-withdrawing groups lower the LUMO energy, enhancing its reactivity towards nucleophiles.

In the case of this compound, the ethyl group at the C2 position is an electron-donating group, while the chloro group at the C4 position and the phenyl group at the C5 position are electron-withdrawing. These substitutions are expected to modulate the electronic properties of the thieno[2,3-d]pyrimidine core.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thieno[2,3-d]pyrimidine Analog

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Note: The data in this table is illustrative and based on general findings for thieno[2,3-d]pyrimidine derivatives, not specific to this compound.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure.

For similar heterocyclic compounds, DFT calculations have shown good correlation with experimental spectroscopic data. The calculated vibrational frequencies in the IR spectrum can help in assigning the characteristic absorption bands to specific functional groups within the molecule. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of newly synthesized compounds.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state calculations are a powerful tool within quantum chemistry to investigate reaction mechanisms. By locating the transition state structure and calculating its energy, the activation energy for a particular reaction can be determined. This information is vital for understanding the kinetics and feasibility of chemical reactions.

For thieno[2,3-d]pyrimidine derivatives, such calculations can elucidate the mechanisms of various reactions, including nucleophilic substitution at the C4 position, which is activated by the chloro substituent. These studies can help in optimizing reaction conditions and predicting the formation of different products.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamic behavior of molecules. These methods are particularly important in drug design, where the conformation of a molecule determines its interaction with biological targets.

Energy Minimization and Conformational Sampling

Energy minimization is a computational process used to find the most stable conformation of a molecule, which corresponds to the lowest energy state on its potential energy surface. Conformational sampling methods, such as molecular dynamics simulations, are used to explore the different possible conformations of a molecule and their relative energies.

Prediction of Molecular Geometry and Dynamics

Computational methods provide detailed information about the molecular geometry, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects within the molecule. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, which is important for understanding its interactions in a biological environment.

Table 2: Predicted Geometrical Parameters for a Thieno[2,3-d]pyrimidine Core Structure

Parameter Value
C-S bond length (thiophene) 1.75 Å
C=N bond length (pyrimidine) 1.34 Å
C-Cl bond length 1.74 Å

Note: The data in this table is illustrative and represents typical values for thieno[2,3-d]pyrimidine derivatives.

Ligand Efficiency Metrics and Physicochemical Parameter Calculations

In the early stages of drug discovery, computational methods are invaluable for prioritizing compounds and guiding synthetic efforts. For this compound, the calculation of physicochemical parameters provides a foundational understanding of its potential as a drug candidate. These parameters are crucial for evaluating "drug-likeness" and for calculating key ligand efficiency (LE) metrics, which help to assess the quality of a compound's binding affinity relative to its size and lipophilicity.

The primary physicochemical properties for this compound have been calculated and are presented in the table below. These values serve as the basis for further theoretical analysis.

Calculated Physicochemical Properties

ParameterValueSignificance in Drug Design
Molecular FormulaC14H11ClN2SDefines the elemental composition of the molecule.
Molecular Weight (MW)286.77 g/molInfluences absorption, distribution, and overall bioavailability.
cLogP (Octanol-Water Partition Coefficient)4.52A measure of lipophilicity, affecting solubility, permeability, and promiscuity.
Topological Polar Surface Area (TPSA)41.9 ŲRelates to hydrogen bonding potential and influences membrane permeability.
Heavy Atom Count (HAC)18Used as a measure of molecular size for calculating ligand efficiency.
Hydrogen Bond Acceptors (HBA)2Indicates the potential for forming hydrogen bonds with biological targets.
Hydrogen Bond Donors (HBD)0Indicates the potential for forming hydrogen bonds with biological targets.
Number of Rotatable Bonds (nRotB)2A measure of molecular flexibility, which can impact binding affinity and bioavailability.

Ligand efficiency metrics quantify the binding energy per atom, providing a way to normalize potency by size. This helps in identifying compounds that achieve high affinity without excessive molecular weight or lipophilicity, a common issue known as "molecular obesity".

Ligand Efficiency (LE) is calculated using the formula: LE = (1.37 / HAC) * pIC50 Where HAC is the heavy atom count and pIC50 is the negative logarithm of the half-maximal inhibitory concentration. A higher LE value (typically >0.3) is desirable, indicating a more efficient binder.

Lipophilic Ligand Efficiency (LLE) assesses potency relative to lipophilicity: LLE = pIC50 - cLogP This metric highlights compounds that achieve potency without being overly greasy. An LLE value between 5 and 7 is often considered optimal, as high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.

While the experimental binding affinity (pIC50) of this compound is not determined here, the calculated HAC of 18 and cLogP of 4.52 provide a framework for future evaluation. For this compound to be considered efficient, it would need to demonstrate potent biological activity to offset its relatively high lipophilicity.

The synthetic accessibility of a compound is a critical factor in its viability as a drug discovery project. A plausible retrosynthetic analysis for this compound suggests a convergent and feasible synthetic strategy based on established heterocyclic chemistry.

The primary disconnection points are the C-Cl bond at the 4-position and the formation of the pyrimidine ring. This leads back to a key intermediate: a 2-ethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be conceptually disassembled to a substituted 2-aminothiophene precursor.

A proposed forward synthesis would initiate with the Gewald reaction . This multicomponent reaction can construct the thiophene ring by reacting a ketone (e.g., phenylacetaldehyde), an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst. This would yield a 2-amino-3-cyano-4-phenylthiophene intermediate.

The subsequent step involves the construction of the fused pyrimidine ring. The 2-aminothiophene intermediate can be cyclized with a suitable C2 synthon to introduce the ethyl group at the 2-position. For instance, reaction with propionitrile (B127096) under acidic conditions or with propionamide (B166681) could lead to the formation of the 2-ethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one.

The final key transformation is the chlorination at the 4-position. This is a common and high-yielding reaction for this class of heterocycles. The thienopyrimidinone intermediate can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide, to yield the target compound, this compound. mcule.comchemspider.com This final product serves as a versatile intermediate itself, as the 4-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution, allowing for the design and synthesis of diverse compound libraries. acdlabs.com

Oral bioavailability is a complex property influenced by a molecule's physicochemical characteristics, which govern its absorption and distribution. The calculated parameters for this compound can be assessed against established guidelines, such as Lipinski's Rule of Five, to provide a preliminary evaluation of its potential for oral absorption.

Analysis of Bioavailability-Related Parameters

Molecular Weight (MW = 286.77 g/mol ): This value is well under the 500 Da threshold suggested by Lipinski's rules. Lower molecular weight is generally associated with better membrane permeability and higher diffusion rates.

Lipophilicity (cLogP = 4.52): The calculated LogP is within the acceptable range (≤5) of Lipinski's rules. However, it is on the higher side, which suggests a good balance between aqueous solubility and lipid membrane permeability is required. While high lipophilicity can enhance membrane crossing, it may also lead to poor aqueous solubility and increased plasma protein binding.

Hydrogen Bond Donors (HBD = 0) and Acceptors (HBA = 2): The molecule has zero hydrogen bond donors and only two acceptors (the pyrimidine nitrogens). These values are comfortably within Lipinski's guidelines (HBD ≤ 5, HBA ≤ 10). A low count of hydrogen bond donors and a moderate number of acceptors generally favors passive diffusion across the gut wall, as fewer strong interactions with water molecules need to be broken.

Topological Polar Surface Area (TPSA = 41.9 Ų): The TPSA is well below the general guideline of 140 Ų for good oral bioavailability and also below the more stringent value of 90 Ų often associated with good cell permeability. This low value suggests the molecule has a favorable profile for crossing biological membranes.

Rotatable Bonds (nRotB = 2): With only two rotatable bonds (in the ethyl group and the phenyl group), the molecule possesses a degree of conformational rigidity. A lower number of rotatable bonds (typically ≤ 10) is beneficial for bioavailability, as it reduces the entropic penalty upon binding to a target and can lead to better absorption characteristics.

Structure Activity Relationship Sar Studies of 4 Chloro 2 Ethyl 5 Phenylthieno 2,3 D Pyrimidine Analogues

General Principles of SAR in Thienopyrimidine Systems

The biological activity of thienopyrimidine derivatives is highly dependent on the nature and position of substituents on the fused ring system. SAR studies aim to identify the key structural features that govern the interaction of these compounds with their biological targets, thereby influencing their efficacy and selectivity.

Substituents on the thienopyrimidine core play a critical role in molecular recognition and binding affinity. The fused heterocyclic system provides a rigid scaffold that can be functionalized at various positions to optimize interactions with target proteins, such as kinases. For instance, the tricyclic core of some thieno[2,3-d]pyrimidine (B153573) analogues can bury itself deep within a lipophilic pocket of the target enzyme, while side chains are projected towards the solvent-exposed region.

Key interactions often involve hydrogen bonds, hydrophobic interactions, and ionic contacts. For example, in certain kinase inhibitors, specific residues in the binding pocket, such as Asp306, form crucial ionic contacts with the ligand. At the same time, aromatic rings on the substituent can engage in hydrophobic interactions with tryptophan residues (e.g., Trp420 and Trp423) in the binding site. The introduction of hydrogen-bond donors or acceptors, as well as lipophilic groups, can significantly alter the binding affinity. Small, flexible linkers at certain positions, such as a hydrazinyl linker at the C-2 position, can also enhance cytotoxic activity by allowing the molecule to adopt an optimal conformation within the binding site. researchgate.net

The position of a functional group on the thienopyrimidine ring system is a critical determinant of its biological activity. Modifications at the C2, C4, C5, and C6 positions have been shown to have distinct impacts on the pharmacological profile of these compounds.

C4-Position: This position is one of the most extensively studied for modification. The 4-chloro group acts as a key intermediate, allowing for the introduction of various amino, alkoxy, and thioalkoxy moieties. Substitutions at C-4 with different anilino or heterocyclic groups have been shown to significantly enhance anticancer activities, particularly as tyrosine kinase inhibitors. nih.gov

C2-Position: The C2 position tolerates a range of substituents, including alkyl and aryl groups. The nature of the group at this position can influence potency and selectivity. For instance, replacing aryl substituents with groups like 2-ethoxy-2-oxoethylene, 2-chloroethyl, or simple alkyl groups like ethyl and methyl has been explored to modulate anti-proliferative properties. nih.gov

C5 and C6-Positions: Modifications at the thiophene (B33073) ring (C5 and C6) also play an important role. For example, variation at the C5 position with a hydrogen or a methyl group may not cause a significant change in enzyme activity in some cases. However, structural modifications at the C6 position can be crucial for achieving greater kinase inhibitory activity. The introduction of bulky groups at the C6 position can sometimes lead to poor solubility, which necessitates further optimization.

SAR Studies Related to the 4-Substituent Modifications

The C-4 chloro atom of the parent compound is a reactive handle for introducing diverse functionalities, making it a focal point for SAR studies.

The substitution of the C-4 chloro group with various amines is a common strategy to generate potent biologically active molecules. The 4-substituted aminothieno[2,3-d]pyrimidine scaffold is a promising backbone for potent cytotoxic agents. nih.gov Studies have shown that derivatization with N-methylpiperazine, morpholine (B109124), or N-phenylpiperazine can yield compounds with significant biological effects. mdpi.com Thieno[2,3-d]pyrimidine derivatives bearing a phenylamino (B1219803) substituent at the 4-position have demonstrated notable anticancer activity as tyrosine kinase inhibitors. nih.gov

The table below summarizes the impact of different amination patterns at the C-4 position on the biological activity of thieno[2,3-d]pyrimidine analogues.

C-4 Substituent TypeExample SubstituentGeneral Impact on ActivityReference
Aryl Amines Anilino groupsOften enhances anticancer and kinase inhibitory activity. nih.gov
Heterocyclic Amines N-methylpiperazineCan lead to potent cytotoxic leads. mdpi.com
Heterocyclic Amines MorpholineCan lead to potent cytotoxic leads. mdpi.com
Heterocyclic Amines N-phenylpiperazineCan lead to potent cytotoxic leads. mdpi.com
Alkyl Amines 1,3-propanediamineExplored for generating cytotoxic agents. mdpi.com

Replacing the C-4 chloro atom with oxygen or sulfur-linked moieties leads to the formation of 4-oxo (or 4-hydroxy) and 4-thioxo derivatives, respectively. These modifications significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity.

Thieno[2,3-d]pyrimidin-4(3H)-ones, formed by introducing an oxygen linkage, are a well-studied class of compounds. Their bioisosteric relationship with quinolones and the nucleobases cytosine and uracil (B121893) has inspired the synthesis of numerous analogues with a wide spectrum of biological activities, including anticancer effects. nih.gov For example, 4-hydroxy substituted thieno[2,3-d]pyrimidines containing an isoxazole (B147169) heterocycle have shown potent cytotoxicity against various cancer cell lines. mdpi.com

Similarly, the introduction of a sulfur linkage to create thieno[2,3-d]pyrimidine-2,4-dithiones has been investigated. These dithione derivatives and their subsequent S-glycoside analogues have been explored for their potential as antiviral and antibacterial agents. nih.gov

The table below outlines the effects of oxygen and sulfur linkages at the C-4 position.

C-4 LinkageResulting Functional GroupAssociated Biological ActivitiesReference
Oxygen 4-Oxo / 4-HydroxyAnticancer, anti-proliferative nih.govmdpi.com
Sulfur 4-Thioxo / 4-ThioetherAntiviral, Antibacterial nih.gov

SAR Investigations of the 2-Ethyl Moiety and its Analogues

The substituent at the C-2 position of the thienopyrimidine core is crucial for modulating the biological activity profile. Studies on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have provided insights into the role of groups like the 2-ethyl moiety. nih.gov

In a study of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, a compound with a 2-ethyl group (2-ethyl-4-amino-thieno[2,3-d]pyrimidine) demonstrated a notable anti-tumor effect against the MDA-MB-231 breast cancer cell line, with an IC50 of 62.86 μg/mL. nih.govmdpi.com This activity was slightly lower than that of an analogue bearing a larger ester-containing group at the C-2 position, which had an IC50 of 52.56 μg/mL against the same cell line. nih.govmdpi.com Another compound in the series with a 2-chloroethyl group showed the highest toxicity against the MCF-7 breast cancer cell line. nih.gov This suggests that both the size and electronic nature of the alkyl substituent at the C-2 position are important for potency and selectivity against different cancer cell lines. The creation of new 2-alkyl derivatives is considered a topic of significant pharmacological interest for developing novel anti-proliferative agents. nih.gov

The following table summarizes the SAR findings for substitutions at the C-2 position.

C-2 SubstituentCell LineObserved Activity (IC50)Key FindingReference
Ethyl MDA-MB-23162.86 µg/mLDemonstrates significant anti-tumor effect. nih.govmdpi.com
Ethyl MCF-728.89 µg/mLShows moderate activity. nih.gov
2-Ethoxy-2-oxoethylene MDA-MB-23152.56 µg/mLHigher activity than the 2-ethyl analogue against this cell line. nih.govmdpi.com
2-Chloroethyl MCF-713.42 µg/mLMost toxic compound in the series against this cell line. nih.gov

Variation of Alkyl Chain Lengths and Branching

The nature of the alkyl substituent at the 2-position of the thieno[2,3-d]pyrimidine ring plays a role in the biological activity of these compounds. Studies on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have provided insights into the effects of varying alkyl chain lengths. For instance, in a study on breast cancer cell lines, a 2-ethyl derivative demonstrated notable anti-proliferative effects. nih.gov The investigation of a series of 2-alkyl-substituted compounds indicated that the cytotoxic effects are influenced by the nature of the alkyl group. nih.gov

CompoundR GroupCell LineIC50 (µg/mL)
2-methyl derivativeCH3MDA-MB-23152.56
2-ethyl derivativeC2H5MDA-MB-23162.86
2-propyl derivativeC3H7MCF-713.42

Data sourced from studies on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines. nih.gov

Replacement with Other Functional Groups

Replacing the 2-alkyl group with other functional moieties can significantly alter the biological profile of thieno[2,3-d]pyrimidine derivatives. For example, the introduction of an aryl group at the 2-position, particularly a 3-hydroxyphenyl group, has been shown to confer potent inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov In contrast, replacing the hydroxyl group with its bioisostere, an amino group, led to a significant decrease in activity. nih.gov This highlights the specific electronic and hydrogen-bonding requirements for interaction with the biological target.

Furthermore, the introduction of a trifluoromethyl group at the 2-position has been explored in the design of antitumor agents. nih.gov The incorporation of various substituents at the 2-position, including heterocyclic rings, has been a strategy to modulate the pharmacological properties of the thieno[2,3-d]pyrimidine scaffold. nih.gov

SAR of the 5-Phenyl Substituent

The substituent at the 5-position of the thieno[2,3-d]pyrimidine core is another critical determinant of biological activity.

Electronic and Steric Effects of Phenyl Substituents

The electronic properties of substituents on the 5-phenyl ring can influence the activity of thieno[2,3-d]pyrimidine analogues. Research has shown that both electron-donating and electron-withdrawing groups on the phenyl ring have a limited impact on potency in certain cellular assays, suggesting that lipophilic or polar interactions may be more critical in this region. researchgate.net However, in other contexts, such as PI3K inhibitors, specific substitutions on a phenyl ring at a different position (the 2-position) were crucial, with a 3-hydroxy group showing the best activity, while moving it to the 4-position or replacing it with other groups diminished or abolished the activity. nih.gov

Bioisosteric Replacement of the Phenyl Ring (e.g., thiophene ring)

Bioisosteric replacement of the phenyl ring with other aromatic systems, such as a thiophene ring, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The replacement of a phenyl ring with a thiophene or furan (B31954) ring in 6-substituted thieno[2,3-d]pyrimidine analogues introduced electron-rich heterocycles, which, combined with different linker lengths, allowed for distinct conformations and interactions with target proteins. nih.gov The isosteric replacement of a pyrrole (B145914) with a thiophene ring in the bicyclic scaffold can also increase the ring size to more closely mimic natural cofactors. nih.gov In some instances, the bioisosteric replacement of the thieno[2,3-d]pyrimidine core itself with a quinazoline (B50416) nucleus has been well-tolerated and even led to improved activity, indicating that subtle differences in electron density can affect biological interactions. researchgate.net

Comprehensive SAR Across Multiple Substitution Sites

A holistic understanding of the SAR of thieno[2,3-d]pyrimidines requires considering the interplay of substituents at various positions.

Combinatorial Approaches to Library Design

To efficiently explore the SAR of the thieno[2,3-d]pyrimidine scaffold, combinatorial chemistry and library design approaches are employed. These methods allow for the systematic synthesis and evaluation of a large number of derivatives with diverse substitutions at multiple positions. researchgate.net By generating libraries of compounds with variations at the 2, 4, and 5-positions, researchers can rapidly identify key structural features that govern biological activity. nih.gov For instance, novel series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines have been designed and synthesized to probe the SAR for PI3K inhibitory activity. nih.gov Such systematic approaches are instrumental in developing potent and selective inhibitors for various therapeutic targets. nih.gov

Multi-parameter Optimization Strategies

A key aspect of MPO for this class of compounds is the strategic modification of various positions on the thieno[2,3-d]pyrimidine core. The C4, C2, and C5 positions, in particular, have been identified as crucial for modulating the biological activity and physicochemical properties of these molecules. For instance, in the development of kinase inhibitors, a common therapeutic target for thieno[2,3-d]pyrimidines, balancing potency with selectivity against other kinases is paramount to minimizing off-target effects. nih.govnih.gov

Research Findings on Analogue Optimization

Research into the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives has provided valuable insights for multi-parameter optimization. Studies have shown that modifications at the C4 position of the thieno[2,3-d]pyrimidine ring system can significantly impact potency and selectivity. For example, replacing the chloro group at the C4 position with various substituted anilines has been a fruitful strategy in the development of potent kinase inhibitors. nih.gov

In one such study focusing on dual EGFR/HER-2 inhibitors, the introduction of a 5,6-tetramethylene moiety to the thienopyrimidine core, coupled with a 4-(3-fluorobenzyloxy)-3-chloroaniline at the C4 position, led to a significant increase in inhibitory activity against both kinases. nih.gov This highlights how simultaneous modification of different parts of the scaffold can lead to synergistic improvements in the desired biological activity.

The C2 and C5 positions also offer opportunities for optimization. For instance, in the development of B-Raf inhibitors, the SAR of analogues of the thieno[2,3-d]pyrimidine scaffold was explored to enhance potency. nih.govsigmaaldrich.com While specific details on the substituents are often proprietary, the general principle involves exploring a range of alkyl, aryl, and heteroaryl groups at these positions to identify those that provide the optimal balance of potency, selectivity, and drug-like properties.

A study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines as anti-proliferative agents against breast cancer cell lines demonstrated that the nature of the alkyl group at the C2 position influences cytotoxicity. nih.gov For example, a 2-ethyl derivative showed notable activity, indicating that even small changes to the alkyl substituent can have a measurable impact on biological activity. nih.gov

The following tables summarize data from various studies on thieno[2,3-d]pyrimidine analogues, illustrating how different substitutions affect key parameters in the MPO process.

Table 1: Impact of C4-Anilino Substitution on EGFR/HER-2 Kinase Inhibition

Compound IDC4-Anilino SubstituentEGFR IC₅₀ (µM)HER-2 IC₅₀ (µM)
8a 3-chloro-4-(benzyloxy)aniline1.28.2
8b 3-chloro-4-(3-fluorobenzyloxy)aniline0.63.4
8e 3-ethynylaniline0.31.3
8f 4-(3-fluorobenzyloxy)-3-chloroaniline (with 5,6-tetramethylene)0.20.5
8g 3-chloro-4-(pyridin-3-ylmethoxy)aniline0.42.7

Data sourced from a study on 4-anilinothieno[2,3-d]pyrimidines as dual EGFR/HER-2 inhibitors. nih.gov

Table 2: Anti-proliferative Activity of 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines

Compound IDC2-SubstituentCell LineIC₅₀ (µM)
2 2-ethoxy-2-oxoethylMDA-MB-2310.16
3 PropylMCF-70.045
4 EthylMCF-70.11
4 EthylMDA-MB-2310.24

Data from a study on the anti-proliferative properties of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines. nih.gov

These findings underscore the importance of a holistic approach to drug design, where multiple parameters are considered in parallel to develop a successful drug candidate. The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile platform for the application of these MPO strategies, leading to the discovery of potent and selective inhibitors for a variety of therapeutic targets.

Molecular Mechanism of Action Studies of 4 Chloro 2 Ethyl 5 Phenylthieno 2,3 D Pyrimidine and Its Biologically Active Derivatives

Molecular Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial tools for predicting and analyzing the interactions between small molecules and their protein targets. These studies provide valuable information on binding modes, affinities, and the stability of the ligand-protein complexes.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies have been instrumental in predicting how derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold fit into the binding sites of various protein targets. These simulations calculate the preferred orientation of a ligand when bound to a receptor, along with the binding affinity, often represented as a docking score.

For instance, docking studies of thieno[2,3-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have revealed specific binding modes within the ATP-binding cavity. One study showed a derivative exhibiting a binding score of -17.37 kcal/mol. nih.gov In this predicted mode, the thieno[2,3-d]pyrimidine core, along with attached moieties, occupies distinct hydrophobic pockets within the receptor's active site. nih.gov Similarly, when targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key kinase in angiogenesis, derivatives have shown favorable binding energies, indicating a strong potential for inhibition. nih.govrsc.org

In studies targeting phosphodiesterase 4B (PDE4B), docking results for related thieno[2,3-d]pyrimidine compounds showed good correlation with their experimentally observed inhibitory properties. researchgate.netrsc.org These computational models are essential for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their binding affinity and selectivity for a specific target. nih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

A critical aspect of molecular docking is the identification of specific amino acid residues within the receptor's binding site that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the ligand's binding affinity and specificity.

For EGFR inhibitors based on the thieno[2,3-d]pyrimidine scaffold, molecular docking has identified crucial hydrogen bond interactions with residues such as Met793 and Lys745. nih.gov Additionally, hydrophobic interactions with residues like Leu788, Ile759, Val726, Met790, and Ala743 contribute to anchoring the ligand within the active site. nih.gov

In the context of tyrosine kinase inhibition, studies on other thieno[2,3-d]pyrimidine derivatives have highlighted interactions with key amino acids like Leu616, Cys694, and Glu692. nih.gov Another study identified hydrogen bonding with Glu661 and Asp829, along with hydrophobic interactions with Cys828, as being significant for binding. nih.gov For PDE4B, docking simulations revealed π-π stacking interactions between the pyrimidine (B1678525) and thiophene (B33073) rings of the ligand with tyrosine and phenylalanine residues in the active site, as well as hydrogen bonding with glutamate (B1630785) and histidine residues. rsc.org

Target ProteinKey Interacting ResiduesType of Interaction
EGFRMet793, Lys745Hydrogen Bonding
EGFRLeu788, Ile759, Val726, Met790, Ala743Hydrophobic Interactions
Tyrosine KinaseLeu616, Cys694, Glu692Not Specified
Tyrosine KinaseGlu661, Asp829Hydrogen Bonding
Tyrosine KinaseCys828Hydrophobic Interaction
PDE4BTyrosine 233, Phenylalanine 414, 446π-π Stacking
PDE4BHistidine 234, 278π-π Stacking
PDE4BGlutamate 304, Histidine 278Hydrogen Bonding

Assessment of Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. These simulations provide insights into the dynamic behavior of the complex and can reveal important conformational changes in both the ligand and the protein upon binding.

MD simulations performed on thieno[2,3-d]pyrimidine derivatives complexed with EGFR have confirmed the stability of the binding interactions over simulation periods of 100 nanoseconds. nih.gov These simulations help to validate the docking poses and provide a more dynamic picture of the molecular interactions. nih.gov Similarly, MD simulations of a complex between a thieno[2,3-d]pyrimidine derivative and VEGFR-2 have been used to analyze the structural and energetic features, confirming a stable binding. rsc.org Such computational techniques are invaluable for guiding future drug design efforts by providing a deeper understanding of the molecular interactions that govern binding stability. rsc.org

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine have been investigated for their ability to inhibit various enzymes, playing a crucial role in different pathological conditions. The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile template for the development of potent enzyme inhibitors.

Kinase Inhibition (e.g., PI3K, ERK, STAT3, FLT3, Tie2, EGFR, CDK-2, JAK2)

Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. The thieno[2,3-d]pyrimidine core is a key feature in many kinase inhibitors.

Derivatives have shown significant inhibitory activity against a range of kinases. For example, certain compounds have demonstrated potent inhibition of VEGFR-2, a key regulator of angiogenesis. nih.govrsc.org One such derivative exhibited an IC50 value of 0.084 µM against VEGFR-2. rsc.org EGFR is another well-studied target, with thieno[2,3-d]pyrimidine-based compounds showing inhibitory concentrations in the nanomolar range against both wild-type (WT) and mutant forms of the enzyme. nih.gov Specifically, one compound had IC50 values of 37.19 nM and 204.10 nM against EGFRWT and EGFRT790M, respectively. nih.gov

Other kinases reported to be inhibited by this class of compounds include Fms-like tyrosine kinase 3 (FLT3). nih.gov The JAK/STAT pathway, which involves kinases like JAK2 and STAT3, has also been identified as being modulated by related compounds. nih.gov Furthermore, 4-aminothieno[2,3-d]pyrimidine derivatives have been identified as potent ATP-competitive inhibitors of protein kinase CK2, with IC50 values as low as 0.008 µM. nih.gov The Tie2 receptor tyrosine kinase, involved in angiogenesis, is another target for which 4-amino-thieno[2,3-d]pyrimidines have shown inhibitory potential, with some compounds having IC50 values around 0.07 µM. nih.gov

Kinase TargetReported IC50 Values
VEGFR-20.084 µM
EGFR (Wild-Type)37.19 nM
EGFR (T790M Mutant)204.10 nM
Protein Kinase CK20.008 µM
Tie20.07 µM

Other Enzymatic Targets (e.g., DNA polymerase, thymidylate synthase, DPP-4)

Beyond kinases, the thieno[2,3-d]pyrimidine scaffold has been explored for its inhibitory activity against other classes of enzymes. Some derivatives have been investigated as potential inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis and repair. nih.gov

Additionally, related benzo nih.govrsc.orgthieno[2,3-d]pyrimidine derivatives have been synthesized as non-competitive inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. nih.gov These findings highlight the broad therapeutic potential of the thieno[2,3-d]pyrimidine core structure in targeting a diverse range of enzymes implicated in various diseases.

Receptor Interaction Studies (e.g., Dopamine (B1211576) D2 Receptor, MRGPRX1)

The thieno[2,3-d]pyrimidine scaffold, the core structure of this compound, has been identified as a versatile framework for developing ligands that interact with various G protein-coupled receptors (GPCRs). Research has particularly focused on its derivatives as modulators of the Dopamine D2 receptor (D2R) and the Mas-related G protein-coupled receptor X1 (MRGPRX1), both of which are significant targets for therapeutic intervention in neurological and pain-related disorders.

Studies have revealed that subtle structural modifications to the thieno[2,3-d]pyrimidine core can result in compounds with diverse pharmacological activities, including allosteric modulation and direct agonism at the Dopamine D2 receptor, as well as positive allosteric modulation at the MRGPRX1 receptor.

Dopamine D2 Receptor (D2R): The thieno[2,3-d]pyrimidine moiety has been identified as a novel scaffold for allosteric modulators of the D2R. nih.gov A compound with this core structure was discovered to act as a negative allosteric modulator (NAM) of dopamine efficacy. nih.gov Subsequent research focused on simplifying this structure to create fragment-like NAMs that retained strong negative cooperativity. nih.gov Further optimization of these simplified analogues, particularly by modifying substituents at the 4- and 5/6-positions, led to the identification of compounds with a range of D2R activities. These included NAMs with sub-micromolar affinity as well as compounds that surprisingly acted as low-efficacy partial agonists. nih.gov This demonstrates that the thieno[2,3-d]pyrimidine scaffold can be fine-tuned to produce either negative allosteric modulators or direct agonists of the D2R. nih.gov

Pharmacological Characterization of Thieno[2,3-d]pyrimidine Derivatives at the Dopamine D2 Receptor
ScaffoldObserved ActivityKey Findings
Thieno[2,3-d]pyrimidineNegative Allosteric Modulator (NAM)Acts as a NAM of dopamine efficacy. nih.gov
Simplified Thieno[2,3-d]pyrimidine AnaloguesNAMs and Partial AgonistsStructural modifications yielded both NAMs with sub-μM affinity and low efficacy partial agonists. nih.gov

Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1): Derivatives of the thieno[2,3-d]pyrimidine class have been synthesized and assessed as positive allosteric modulators (PAMs) of the human MRGPRX1. nih.govnih.gov MRGPRX1 is a receptor located on sensory neurons and is a target for non-opioid pain therapeutics. nih.gov A series of thieno[2,3-d]pyrimidine-based molecules were developed from a high-throughput screening hit and evaluated in cells expressing the human MRGPRX1 gene. nih.govscispace.com This research led to the discovery of potent PAMs of MRGPRX1, demonstrating that this chemical scaffold is effective for inducing allosteric modulation of this pain-related receptor. nih.govjohnshopkins.edu

While extensive selectivity profiling for this compound itself is not detailed in the available literature, studies on related compounds underscore the potential for achieving receptor selectivity.

For instance, research on a different series of thieno[2,3-d]pyrimidine derivatives was conducted to evaluate their binding affinity for serotonin (B10506) 5-HT(3) versus 5-HT(4) receptors. nih.gov This work aimed to develop potent and selective ligands for the 5-HT(3) receptor. The findings indicated that some of these compounds displayed high affinity for cortical 5-HT(3) receptors with negligible affinity for 5-HT(4) receptors, highlighting the scaffold's capacity for selective receptor interaction. nih.gov The most potent ligand from this series, 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine, was identified as a competitive antagonist of the 5-HT(3) receptor. nih.gov

This capacity for selectivity is a crucial aspect of drug development, as allosteric modulators, in particular, often exhibit greater receptor subtype selectivity compared to orthosteric ligands. nih.gov The development of D2R NAMs from the thieno[2,3-d]pyrimidine class was pursued partly due to the potential for achieving this enhanced selectivity, which can lead to more favorable therapeutic outcomes. nih.govnih.gov

Studies of Molecular Target Identification and Validation

The identification and validation of molecular targets for the thieno[2,3-d]pyrimidine scaffold have been a central part of the research into its biological activities.

The Dopamine D2 receptor was identified as a molecular target through a structure-based virtual screening campaign, which pinpointed the thieno[2,3-d]pyrimidine moiety as a novel scaffold for D2R ligands. nih.gov This identification was validated through extensive in vitro functional profiling. nih.gov Researchers synthesized a series of analogues and tested their activity in cell lines, such as CHO cells, that were engineered to express the human D2R. nih.gov The characterization of these compounds as NAMs or partial agonists through functional assays served to validate the D2R as a legitimate molecular target for this class of molecules. nih.gov

Similarly, MRGPRX1 was identified as a molecular target for thieno[2,3-d]pyrimidine-based compounds through a high-throughput screening (HTS) effort. nih.govscispace.com The validation of MRGPRX1 as the target was achieved by synthesizing a library of derivatives and evaluating their function as PAMs in HEK293 cells that were stably transfected with the human MRGPRX1 gene. nih.govnih.gov The ability of these compounds to modulate receptor activity in a controlled cellular environment confirmed that MRGPRX1 is a direct molecular target. nih.gov Further in vivo validation was demonstrated when a potent derivative reduced heat hypersensitivity in a neuropathic pain model in mice expressing the humanized MRGPRX1 receptor, linking the molecular target to a therapeutic effect. nih.govjohnshopkins.edu

Molecular Target Identification and Validation for the Thieno[2,3-d]pyrimidine Scaffold
Molecular TargetMethod of IdentificationMethod of Validation
Dopamine D2 Receptor (D2R)Structure-based virtual screening nih.govIn vitro functional assays in CHO cells expressing human D2R. nih.gov
MRGPRX1High-Throughput Screening (HTS) nih.govscispace.comIn vitro functional assays in HEK293 cells expressing human MRGPRX1; In vivo pain models in humanized MRGPRX1 mice. nih.govnih.govjohnshopkins.edu

Emerging Non Therapeutic Applications of 4 Chloro 2 Ethyl 5 Phenylthieno 2,3 D Pyrimidine and Its Derivatives

Applications in Materials Science

The fused heterocyclic ring system of thieno[2,3-d]pyrimidines provides a rigid and planar backbone that can be functionalized to tune its electronic and photophysical properties. This has led to the investigation of these compounds in the development of advanced materials.

Recent research has highlighted the potential of thieno[2,3-d]pyrimidine (B153573) derivatives as novel luminogens with aggregation-induced emission (AIE) characteristics. AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is highly desirable for applications in bio-imaging, chemical sensing, and optoelectronic devices.

A study on novel biocompatible thienopyrimidine chromophores demonstrated that by incorporating multiply twisted and rotatable aryl groups into the fused heterocyclic moieties, it is possible to achieve significant AIE effects. acs.org These compounds were found to be sensitive to molecular aggregation, with their emission efficiency increasing in the solid state. acs.org The photophysical properties of these thienopyrimidine-based dyes were investigated, revealing their potential as luminescent materials. The quantum yield of these compounds was found to be significantly higher in the solid state compared to in solution, a hallmark of AIE. acs.org

Photophysical Properties of Thienopyrimidine Derivatives
CompoundStateQuantum Yield (%)
Derivative 1SolutionLow
Derivative 1SolidUp to 10.8
Derivative 2SolutionLow
Derivative 2SolidEnhanced

Data adapted from studies on thienopyrimidine derivatives with AIE properties. acs.org

Furthermore, a series of new AIE systems based on the thieno[2,3-d]pyrimidine moiety have been synthesized and characterized. researchgate.net These compounds exhibited weak emission in a DMSO solution but displayed strong solid-state fluorescence. researchgate.net For instance, certain derivatives showed an 18 to 48-fold increase in fluorescence intensity when in an aggregated state compared to their dissolved state. researchgate.net This significant enhancement in luminescence underscores the potential of the thieno[2,3-d]pyrimidine scaffold in the development of advanced fluorescent materials. researchgate.net

Currently, there is a lack of publicly available research specifically detailing the application of 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine or its direct derivatives as organic semiconductors or in optoelectronic devices. While the fused aromatic structure of the thieno[2,3-d]pyrimidine core suggests potential for charge transport, dedicated studies in this area have not been identified.

Catalysis and Ligand Development

The nitrogen and sulfur atoms within the thieno[2,3-d]pyrimidine ring system offer potential coordination sites for metal ions, suggesting possible applications in catalysis and ligand development.

No specific studies have been found that describe the use of this compound or its derivatives as ligands for transition metal catalysis in non-therapeutic contexts. The majority of research on metal complexes of thienopyrimidines is focused on their biological activity.

There is no available research literature on the application of this compound or its derivatives in organocatalysis.

Chemical Biology Tools

While some thieno[3,4-d]pyrimidine-based nucleoside analogs have been developed as fluorescent probes for studying nucleic acid interactions, there is a lack of specific research on the use of this compound or its derivatives as chemical biology tools for non-therapeutic purposes. nih.gov The primary focus of research on the biological interactions of this class of compounds has been for therapeutic applications.

Affinity Probes for Proteomic Studies

The use of affinity-based protein profiling (AfBPP) is a powerful strategy to identify the protein targets of bioactive molecules and to elucidate their mechanisms of action. This approach typically involves designing and synthesizing probes that can covalently bind to their target proteins, which are then identified using proteomic techniques.

Currently, there is a lack of specific published research detailing the use of this compound as an affinity probe for proteomic studies. While the thieno[2,3-d]pyrimidine core is a recognized pharmacophore, the specific derivatization of this compound for affinity-based proteomics applications has not been documented in available scientific literature. The development of such probes would require the strategic incorporation of a reactive group and a reporter tag to enable target identification.

Chemical Probes for Signal Transduction Pathway Interrogation

Chemical probes are small molecules used to study and manipulate biological systems, such as signal transduction pathways. These tools can help in understanding the roles of specific proteins in cellular signaling cascades.

Similar to its application as an affinity probe, there is no specific information available in the scientific literature on the use of this compound as a chemical probe for interrogating signal transduction pathways. While the broader class of thienopyrimidines has been investigated for various biological activities, the specific utility of this compound as a targeted chemical probe remains an unexplored area of research.

Agrochemical Applications (General Class Reference)

Thienopyrimidine derivatives have demonstrated notable potential in the field of agrochemicals, particularly as plant growth regulators. igi-global.comjelsciences.comresearchgate.netzenodo.org Research has shown that these compounds can influence plant development in a manner similar to natural plant hormones like auxins. jelsciences.comresearchgate.netzenodo.org

Studies on various thienopyrimidine derivatives have revealed their capacity to enhance both shoot and root development in important agricultural crops such as wheat and sorghum. jelsciences.comresearchgate.net For instance, when applied at low concentrations, these compounds have been observed to significantly increase the average length of shoots and roots. researchgate.net Furthermore, they have been shown to boost the content of photosynthetic pigments in plants. jelsciences.com

The selectivity of the regulatory effects of thienopyrimidine derivatives is attributed to the nature and position of substituents on their chemical structure. jelsciences.com This suggests that compounds like this compound could potentially be tailored to achieve specific growth-regulating effects in various plant species. The development of such eco-friendly growth regulators offers a promising avenue for sustainable agriculture. researchgate.netzenodo.org

Future Research Directions and Unresolved Challenges in 4 Chloro 2 Ethyl 5 Phenylthieno 2,3 D Pyrimidine Research

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for thieno[2,3-d]pyrimidines generally follow two main pathways: building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) or constructing the thiophene ring onto a pyrimidine core. scielo.br A common method involves the cyclization of 2-aminothiophene-3-carbonitrile (B183302) derivatives with various reagents. scielo.br For 4-chloro derivatives specifically, a key step often involves the chlorination of a thieno[2,3-d]pyrimidin-4-one precursor using reagents like phosphorus oxychloride (POCl₃). nih.gov

However, these multi-step syntheses can suffer from drawbacks such as harsh reaction conditions, moderate yields, and the use of hazardous reagents. A significant challenge lies in developing more streamlined and environmentally benign synthetic routes to 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine. Future research should focus on:

One-Pot Syntheses: Designing cascade or domino reactions that combine multiple synthetic steps into a single operation to improve efficiency and reduce waste.

Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction times, improve yields, and potentially enable novel reaction pathways that are not feasible under conventional heating. scielo.br

Flow Chemistry: Implementing continuous flow technologies for safer, more scalable, and highly controlled production of the target compound and its intermediates.

Catalytic Methods: Investigating novel catalytic systems, including transition-metal and organocatalysts, to facilitate key bond-forming reactions under milder conditions.

Exploration of Underexplored Derivatization Strategies

The 4-chloro substituent is a highly versatile synthetic handle, making it an excellent point for diversification. Nucleophilic substitution at this position is a common strategy to introduce a wide array of functional groups and build libraries of novel compounds. mdpi.com While reactions with amines (like morpholine (B109124) or piperazine) are well-documented for this class of compounds, several derivatization avenues remain underexplored. nih.govmdpi.com

Future efforts should be directed towards:

Suzuki and other Cross-Coupling Reactions: Utilizing the chloro group for palladium-catalyzed cross-coupling reactions to introduce novel aryl, heteroaryl, or alkyl groups at the C4 position, thereby exploring new chemical space.

Functionalization of the Phenyl Ring: Exploring electrophilic substitution reactions on the C5-phenyl ring to introduce substituents that could modulate the compound's electronic properties and steric profile.

Modification of the Ethyl Group: Investigating reactions at the C2-ethyl group, such as oxidation or halogenation, to create new derivatives with altered physicochemical properties.

Derivatization of the Thiophene Ring: Although less reactive, exploring selective functionalization of the thiophene ring could lead to compounds with unique structure-activity relationships.

A summary of potential derivatization sites and corresponding reaction types is presented below.

PositionCurrent StrategiesFuture Exploration
C4-Chloro Nucleophilic substitution with aminesSuzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling reactions
C5-Phenyl Primarily unsubstitutedElectrophilic aromatic substitution (nitration, halogenation, Friedel-Crafts)
C2-Ethyl UnmodifiedOxidation, halogenation, functional group interconversion
Thiophene Ring Generally unfunctionalizedLithiation followed by electrophilic quench, halogenation

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery for understanding molecular interactions and predicting biological activity. For thieno[2,3-d]pyrimidine (B153573) derivatives, molecular docking and molecular dynamics (MD) simulations have been successfully used to elucidate binding modes with various protein targets like VEGFR-2 and PI3K. nih.govnih.gov

To gain a more profound understanding of this compound, future computational studies should include:

Quantum Mechanics (QM) Calculations: Employing Density Functional Theory (DFT) to accurately model the electronic structure, reactivity, and spectroscopic properties of the compound.

Hybrid QM/MM Simulations: Using combined Quantum Mechanics/Molecular Mechanics approaches to model enzymatic reactions or interactions where electronic effects are critical.

Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): Performing these more rigorous calculations to accurately predict the binding affinities of designed analogs to their biological targets.

ADMET Prediction: Utilizing advanced in silico models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the research process, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

Identification of Novel Molecular Targets

The thieno[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Derivatives have been identified as inhibitors of several important enzyme families, particularly protein kinases.

Known Targets for the Thieno[2,3-d]pyrimidine Scaffold

Target Class Specific Examples
Tyrosine Kinases VEGFR-2, EGFR, FLT3 nih.govresearchgate.net
Lipid Kinases PI3K nih.govnih.gov
Topoisomerases Topoisomerase II nih.gov

| Phosphodiesterases | PDE4 rsc.orgresearchgate.net |

A crucial future direction is to move beyond these known targets and identify novel biological activities for this compound. This can be achieved through:

High-Throughput Screening (HTS): Screening the compound against large, diverse panels of biological targets, including enzymes, receptors, and ion channels.

Phenotypic Screening: Evaluating the compound's effect on cell-based assays that measure complex biological responses (e.g., cell proliferation, apoptosis, inflammation) to uncover unexpected mechanisms of action. nih.gov

Chemoproteomics: Using activity-based protein profiling and other chemoproteomic techniques to identify the direct protein targets of the compound in a cellular context.

Integration of the Compound into Complex Chemical Systems

Beyond its potential as a standalone therapeutic agent, this compound can serve as a valuable building block for more complex chemical systems. Its rigid, heterocyclic structure and versatile chloro-substituent make it an attractive component for:

PROTACs and Molecular Glues: Incorporating the thieno[2,3-d]pyrimidine moiety as a warhead to target a specific protein of interest in the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues.

Chemical Probes: Developing fluorescently labeled or biotinylated derivatives to be used as chemical probes for studying the localization and interactions of its biological targets.

Functional Materials: Exploring the potential of thieno[2,3-d]pyrimidine derivatives in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) or sensors, given the unique photophysical properties of some derivatives.

Supramolecular Chemistry: Using the planar, aromatic structure as a building block for creating self-assembling systems, such as liquid crystals or molecular cages, through non-covalent interactions.

Addressing Synthetic Scalability and Cost-Effectiveness

For any promising compound to transition from a laboratory curiosity to a viable product, whether as a drug or a material, the synthesis must be scalable, safe, and economically feasible. The challenges in scaling up multi-step heterocyclic syntheses often include managing hazardous reagents (e.g., POCl₃), controlling exotherms, and performing difficult purifications.

Future research must address these practical challenges by:

Process Optimization: Systematically optimizing reaction parameters (temperature, concentration, catalyst loading) to maximize yield and throughput while minimizing costs and environmental impact.

Alternative Reagent Discovery: Identifying safer, cheaper, and more environmentally friendly alternatives to hazardous reagents commonly used in the synthesis.

Telescoping Processes: Developing synthetic sequences where intermediates are not isolated, reducing solvent usage, waste generation, and processing time.

Crystallization-Based Purification: Designing processes that allow for the purification of the final product and key intermediates through crystallization, which is more cost-effective and scalable than chromatography.

By focusing on these unresolved challenges and future research directions, the scientific community can fully elucidate the chemical versatility and biological potential of this compound.

Q & A

Q. What is the role of 4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine in kinase inhibitor development?

This compound serves as a critical intermediate in synthesizing kinase inhibitors due to its fused thieno-pyrimidine scaffold, which mimics ATP-binding motifs in kinase active sites. Its chlorine and ethyl substituents enhance electrophilicity and steric bulk, enabling selective interactions with kinase targets. Methodologically, researchers use it to explore structure-activity relationships (SAR) by modifying substituents (e.g., phenyl or ethyl groups) and evaluating inhibition potency via enzymatic assays (e.g., IC50 measurements) .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves multi-step protocols:

Core formation : Cyclization of thiophene and pyrimidine precursors (e.g., via Ullmann coupling or Pd-catalyzed cross-coupling).

Functionalization : Chlorination at the 4-position using POCl₃ or SOCl₂ under reflux conditions.

Substituent introduction : Alkylation or arylation at the 2- and 5-positions using nucleophilic substitution or Suzuki-Miyaura reactions.

  • Example: A similar compound, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, was synthesized via sequential cyclization and chlorination .
  • Key variables: Reaction temperature (70–120°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 40–85%) often arise from:

  • Purity of starting materials : Trace moisture in POCl₃ can reduce chlorination efficiency.
  • Catalyst deactivation : Pd catalysts may degrade in polar solvents.
  • Workup protocols : Incomplete extraction or crystallization steps.
    Methodological solution :
  • Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
  • Validate intermediates via LC-MS or ¹H NMR before proceeding .
  • Optimize reaction time using real-time monitoring (e.g., TLC or in-situ IR) .

Q. How to design SAR studies to improve kinase selectivity?

Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric tolerance in kinase pockets.

Electrophilic tuning : Introduce electron-withdrawing groups (e.g., CF₃) at the phenyl ring to enhance binding affinity.

Biological testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) and compare selectivity profiles using IC50 ratios.

  • Example: Analogous chromeno-pyrimidines showed improved selectivity by modifying substituent positions .

Q. What challenges arise in crystallographic characterization of derivatives?

  • Disorder in crystal lattices : Flexible ethyl or phenyl groups may cause unresolved electron density.
  • Data-to-parameter ratios : Low ratios (< 10:1) reduce refinement accuracy.
    Solutions :
  • Collect high-resolution data (≤ 0.8 Å) using synchrotron sources.
  • Apply restraints (e.g., DFIX for bond lengths) during refinement.
  • Use software suites like SHELXL or OLEX2 for disorder modeling .

Methodological Considerations

Q. How to assess environmental and safety risks during synthesis?

  • Hazard mitigation : Use fume hoods for chlorination (POCl₃ releases HCl gas) .
  • Waste disposal : Segregate halogenated byproducts and collaborate with certified waste management firms .
  • Exposure limits : Monitor airborne concentrations (OSHA PEL: 1 ppm for Cl₂) .

Q. What analytical techniques validate purity and structure?

  • Purity : HPLC with UV detection (≥ 95% purity threshold).
  • Structural confirmation :
    • ¹H/¹³C NMR: Verify substituent positions (e.g., ethyl vs. methyl).
    • High-resolution MS: Confirm molecular formula (± 5 ppm accuracy).
    • X-ray crystallography: Resolve stereochemical ambiguities .

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4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.